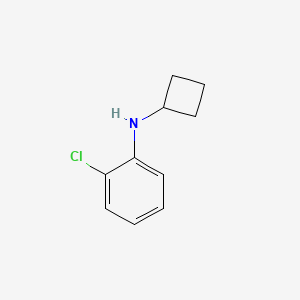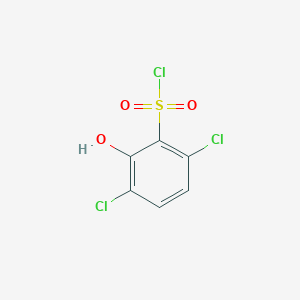
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl3O3S and a molecular weight of 261.51 g/mol . This compound is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms and a hydroxyl group on a benzene ring, along with a sulfonyl chloride group. It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring undergoes substitution by electrophiles, maintaining its aromaticity . The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate, which then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. The use of appropriate catalysts and controlled reaction conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. Catalysts like metal halides (e.g., FeBr3, AlCl3) are often used to facilitate electrophilic aromatic substitution .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action for 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is facilitated by the electron-withdrawing effects of the chlorine atoms and the sulfonyl chloride group, which make the compound highly electrophilic .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: This compound is similar in structure but has the chlorine atoms in different positions on the benzene ring.
2,4-Dichlorophenol-6-sulfonyl chloride: Another structurally related compound with different chlorine atom positions.
Uniqueness
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine atoms and a hydroxyl group in specific positions makes it distinct from other similar compounds .
Properties
Molecular Formula |
C6H3Cl3O3S |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
3,6-dichloro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2,10H |
InChI Key |
GNENQJMFGIEEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


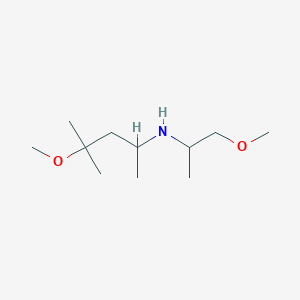
![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B13253112.png)
![1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13253129.png)

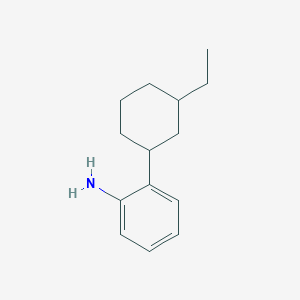
![3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13253139.png)

![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)

![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
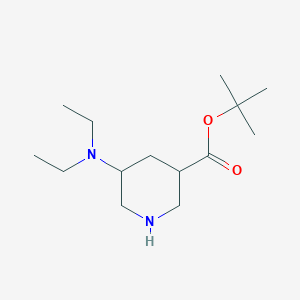
![1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate](/img/structure/B13253173.png)
![4-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B13253177.png)
